2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate
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Overview
Description
1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- is a complex organic compound belonging to the class of nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (NO2) attached to an aromatic ring. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a key component of this compound. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- involves several steps, starting with the formation of the imidazole ring. One common method for synthesizing imidazoles is the cyclization of amido-nitriles. This reaction typically involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Hydrolysis: The acetyloxy groups can be hydrolyzed to form hydroxyl groups under acidic or basic conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Imidazole derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential therapeutic effects.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in designing new pharmaceuticals targeting specific diseases.
Industry: Imidazole derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide and acetyloxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- can be compared with other imidazole derivatives, such as:
1H-Imidazole-1-acetamide: Lacks the nitro and acetyloxyethyl groups, resulting in different chemical and biological properties.
N,N-bis(2-hydroxyethyl)-2-nitroimidazole: Similar structure but with hydroxyl groups instead of acetyloxy groups, affecting its reactivity and solubility.
2-Nitroimidazole: A simpler compound with only the nitro group, used as a radiosensitizer in cancer therapy.
The uniqueness of 1H-Imidazole-1-acetamide, N,N-bis[2-(acetyloxy)ethyl]-2-nitro- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
81892-64-0 |
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Molecular Formula |
C13H18N4O7 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
2-[2-acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate |
InChI |
InChI=1S/C13H18N4O7/c1-10(18)23-7-5-15(6-8-24-11(2)19)12(20)9-16-4-3-14-13(16)17(21)22/h3-4H,5-9H2,1-2H3 |
InChI Key |
QOZCPPSJSOBKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C(=O)CN1C=CN=C1[N+](=O)[O-] |
Origin of Product |
United States |
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